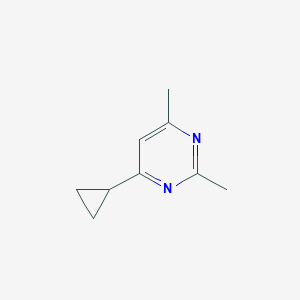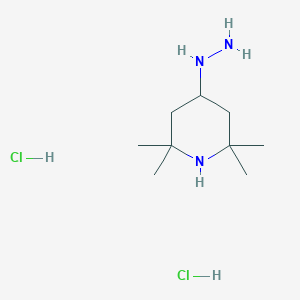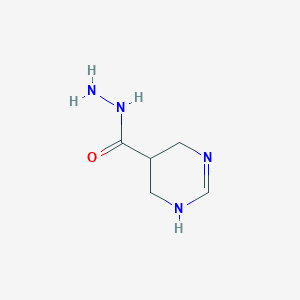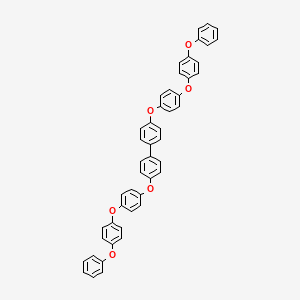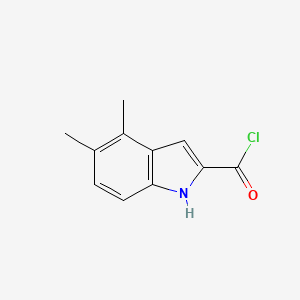
4,5-dimethyl-1H-indole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and its ability to participate in various chemical reactions. This compound, specifically, is characterized by the presence of two methyl groups at positions 4 and 5, and a carbonyl chloride group at position 2 of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1H-indole-2-carbonyl chloride typically involves the chlorination of 4,5-dimethyl-1H-indole-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carbonyl chloride group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Aldehydes: Resulting from the oxidation of methyl groups.
Alcohols and Amines: Produced by the reduction of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-1H-indole-2-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-1H-indole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1H-indole-2-carbonyl chloride: Lacks the additional methyl group at position 5.
5-Methyl-1H-indole-2-carbonyl chloride: Lacks the additional methyl group at position 4.
1H-indole-2-carbonyl chloride: Lacks both methyl groups at positions 4 and 5.
Uniqueness
4,5-Dimethyl-1H-indole-2-carbonyl chloride is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
79112-13-3 |
|---|---|
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
4,5-dimethyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-9-8(7(6)2)5-10(13-9)11(12)14/h3-5,13H,1-2H3 |
Clave InChI |
UCJZPTXRIHOSBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


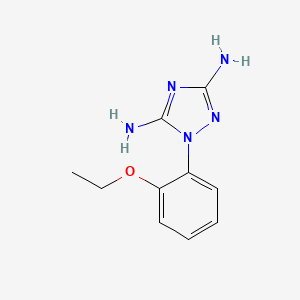
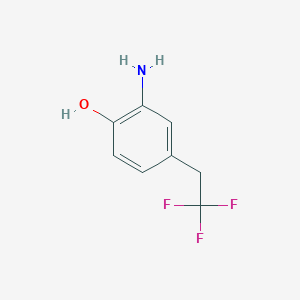
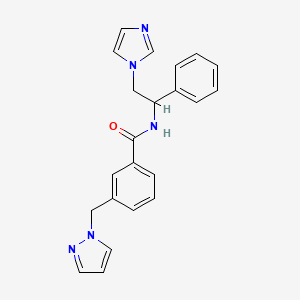

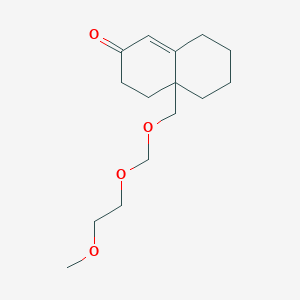
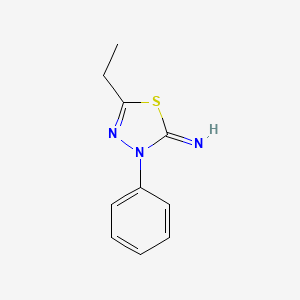
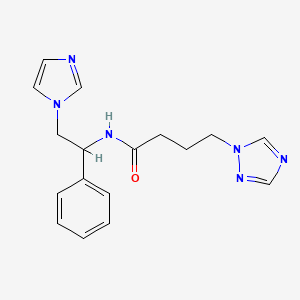


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
